4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide
Description
4-(2-(5-Methoxy-2-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a heterocyclic compound featuring a pyridinone core substituted with a thioether-linked 4-methylpyrimidine group and an acetamido-benzamide side chain. Its structure integrates multiple pharmacophores:
- Pyridinone ring: A 4-oxo-pyridine moiety, which is a common scaffold in bioactive molecules due to its hydrogen-bonding capacity and metabolic stability .
- Acetamido-benzamide: This polar side chain enhances solubility and may facilitate interactions with biological targets, such as kinases or proteases .
Characterization typically involves NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-[[2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-13-7-8-23-21(24-13)31-12-16-9-17(27)18(30-2)10-26(16)11-19(28)25-15-5-3-14(4-6-15)20(22)29/h3-10H,11-12H2,1-2H3,(H2,22,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOFEYXLSLSLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide , with a molecular formula of and a molecular weight of 454.5 g/mol, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent scientific literature.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 1005303-00-3 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the benzo[d][1,3]dioxole moiety.
- Introduction of the thioether linkage with 4-methylpyrimidine .
- Acetylation to yield the final product.
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its potential as an anti-tubercular agent . The following sections detail specific findings related to its efficacy against Mycobacterium tuberculosis and other biological targets.
Anti-Tubercular Activity
A study evaluated the anti-tubercular activity of various derivatives, including this compound, against Mycobacterium tuberculosis H37Ra. The findings indicated significant activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives, demonstrating a promising therapeutic potential for tuberculosis treatment .
The proposed mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways in Mycobacterium tuberculosis. Molecular docking studies suggest that the compound binds effectively to target proteins involved in bacterial survival and replication.
Case Studies
- Case Study 1 : A derivative of this compound was tested in vitro against various strains of Mycobacterium tuberculosis, showing an IC90 value of approximately 3.73 μM, indicating a strong inhibitory effect on bacterial growth without significant cytotoxicity to human embryonic kidney (HEK-293) cells .
- Case Study 2 : Another research study synthesized similar compounds and assessed their cytotoxicity alongside their anti-tubercular activity, confirming that most active compounds exhibited non-toxic profiles at therapeutic concentrations .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target’s pyridinone ring differs from dihydropyrimidines (e.g., 5a-5d in ) by lacking a reduced pyrimidine ring. This may influence redox stability and bioavailability.
Substituent Effects :
- The thioether-linked 4-methylpyrimidine group in the target is structurally analogous to the ethylthio or propylthio groups in dihydropyrimidines . However, the pyrimidine substituent may enhance π-π stacking interactions in biological targets.
- The acetamido-benzamide side chain is distinct from the simpler alkyl/aryl groups in dihydropyrimidines or the pyridine group in , suggesting improved solubility and target specificity.
Synthesis :
- Alkylation reactions (e.g., using iodopropane or chloroacetate in DMF ) are common in synthesizing thioether-linked analogs. The target compound likely requires similar conditions but with a more complex pyrimidine alkylating agent.
- highlights the use of caesium carbonate as a base for oxadiazole formation, a method that could be adapted for the target’s acetamido linkage.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrimidine-thioether moiety in this compound?
- Methodology : Utilize nucleophilic substitution at the pyrimidine sulfur atom. For example, react 4-methylpyrimidin-2-thiol with a chloromethyl intermediate under basic conditions (e.g., Cs₂CO₃ in dry DMF at room temperature) to form the thioether linkage . Monitor reaction progress via TLC and purify intermediates via column chromatography.
- Key Evidence : Similar protocols achieved 51–95% yields in thioether formation for pyrimidine derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons in the pyridine and pyrimidine rings using 2D-COSY and HSQC to distinguish overlapping signals (e.g., δ 7.8–8.5 ppm for pyrimidine protons) .
- IR : Confirm carbonyl groups (amide C=O at ~1650–1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 ppm) .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Methodology : Use gradient column chromatography (silica gel, hexane/EtOAc or DCM/MeOH) to separate polar byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinase enzymes). Use DFT calculations to optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Data Analysis : Compare docking scores (ΔG < -8 kcal/mol suggests strong binding) and validate with MD simulations for stability .
Q. What experimental approaches address low yields in the final coupling step (amide bond formation)?
- Methodology : Optimize coupling reagents (e.g., HATU instead of EDCI/HOBt) in anhydrous DMF. Increase reaction time (24–48 hrs) and monitor pH to avoid premature hydrolysis .
- Contradiction Resolution : Evidence shows HATU improves yields to >80% vs. EDCI (<60%) for similar benzamide derivatives .
Q. How to design a SAR study for derivatives targeting improved metabolic stability?
- Methodology :
- Syntestere analogs with substituents on the pyrimidine (e.g., -CF₃ for lipophilicity) or benzamide (e.g., -OMe for metabolic resistance) .
- Assess stability in liver microsomes (t½ > 60 min indicates favorable pharmacokinetics) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Standardize assay protocols (e.g., MIC testing using CLSI guidelines for antimicrobial activity) .
- Cross-validate purity (>95% by HPLC) and solubility (DMSO stock concentration ≤10 mM) to eliminate artifacts .
Q. How to scale up synthesis from milligram to gram quantities without compromising purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
